2-chloro-N-(2,4-difluorophenyl)-6-fluorobenzamide
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Overview
Description
2-chloro-N-(2,4-difluorophenyl)-6-fluorobenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of chlorine, fluorine, and difluorophenyl groups attached to a benzamide core. Its unique structure makes it a subject of study in medicinal chemistry, pharmaceuticals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,4-difluorophenyl)-6-fluorobenzamide typically involves the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline . This reaction is carried out under controlled conditions to ensure high yield and purity of the product. The reaction is usually performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using a one-pot synthesis method . This method involves the reaction of 2-chlorine-3-trichloromethyl pyridine with water to generate the desired product. The one-pot method is advantageous as it simplifies the production process and reduces the need for multiple purification steps.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,4-difluorophenyl)-6-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation can yield carboxylic acids or ketones.
Scientific Research Applications
2-chloro-N-(2,4-difluorophenyl)-6-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential use in developing new pharmaceuticals due to its unique structural properties.
Material Sciences: The compound’s fluorinated structure makes it useful in the development of new materials with specific properties, such as increased thermal stability and resistance to degradation.
Biological Studies: It is used in various biological assays to study its effects on different biological pathways and targets.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,4-difluorophenyl)-6-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-chloro-N-(2,4-difluorophenyl)-6-fluorobenzamide can be compared with other similar compounds, such as:
N-(2,4-difluorophenyl)-2-fluorobenzamide: This compound has a similar structure but lacks the chlorine atom, which can affect its reactivity and applications.
2-chloro-N-(2,4-difluorophenyl)nicotinamide: This compound has a nicotinamide core instead of a benzamide core, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of halogen atoms and benzamide structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(2,4-difluorophenyl)-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO/c14-8-2-1-3-9(16)12(8)13(19)18-11-5-4-7(15)6-10(11)17/h1-6H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LABSBYYMQBXRRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=C(C=C(C=C2)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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